Oxyphenisatine-d8
CAS No.:
Cat. No.: VC0210915
Molecular Formula: C₂₀H₇D₈NO₃
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₇D₈NO₃ |
---|---|
Molecular Weight | 325.39 |
Introduction
Chemical Properties and Structure
Molecular Information
Oxyphenisatine-d8 possesses distinct chemical properties that define its behavior in research applications. The following table presents the key molecular characteristics of the compound:
Property | Value |
---|---|
CAS Number | Not specified |
VCID | VC16655808 |
Molecular Formula | C20H15NO3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |
PubChem Compound ID | 162642055 |
Table 1: Key Molecular Properties of Oxyphenisatine-d8
The molecular formula indicates that while the compound contains deuterium atoms, they are included within the hydrogen count in the standard formula notation. The molecular weight reflects the slightly increased mass contributed by the deuterium atoms compared to the non-deuterated oxyphenisatin.
Historical Context
Development and Medical Use of Parent Compound
To understand Oxyphenisatine-d8, it is essential to examine the history of its parent compound, oxyphenisatin. Originally developed as a pharmaceutical agent, oxyphenisatin was widely used as a stimulant laxative in the mid-20th century. It belonged to a class of diphenolic laxatives that included other compounds such as bisacodyl (Dulcolax) .
Oxyphenisatin functioned by increasing intestinal motility, primarily through direct action on intestinal smooth muscle, making it effective for treating constipation. During this period, it was considered a standard treatment option and was widely prescribed.
Comparative Analysis with Related Compounds
Comparison with Oxyphenisatin
Oxyphenisatin, the non-deuterated parent compound, shares the same basic molecular structure as Oxyphenisatine-d8 but features hydrogen atoms rather than deuterium at specific positions . While both compounds exhibit similar pharmacological properties, the deuterated version offers distinct advantages for analytical studies without significantly altering biological activity.
Key differences include:
-
Slightly increased molecular weight in Oxyphenisatine-d8 due to deuterium atoms
-
Enhanced detectability in mass spectrometry for the deuterated variant
-
Identical pharmacological mechanism but superior research utility for the deuterated form
-
Different regulatory status: oxyphenisatin was withdrawn from clinical use, while Oxyphenisatine-d8 was developed specifically for research applications
These distinctions highlight the specialized research purpose of Oxyphenisatine-d8 compared to its parent compound's historical therapeutic application .
Comparison with Other Deuterated Compounds
Within the broader landscape of deuterated pharmaceutical compounds, Oxyphenisatine-d8 represents one example of how isotopic substitution can enhance research capabilities. While specific comparative data on other deuterated analogs is limited in the available literature, the principles applied to Oxyphenisatine-d8 reflect standard approaches in the development of deuterated compounds for research.
Deuteration typically offers several advantages:
-
Enhanced metabolic stability in some cases
-
Improved analytical detection capabilities
-
Potential reduction in certain toxicities while maintaining efficacy
-
Superior capability for tracking compound distribution and elimination
These characteristics make deuterated compounds valuable tools in pharmaceutical research, with Oxyphenisatine-d8 exemplifying this utility specifically for studies related to gastrointestinal function and hepatic metabolism.
Future Research Directions
Developmental Opportunities for Enhanced Analogs
The structural foundation of Oxyphenisatine-d8 presents opportunities for further modification to create improved research tools with enhanced specificity or reduced toxicity profiles. Potential developments might include:
-
Additional deuteration at different positions to facilitate more specific metabolic tracking
-
Structural modifications to enhance selectivity for particular biological targets
-
Development of conjugates for targeted delivery in research applications
-
Creation of analogs with improved safety profiles while maintaining research utility
Such developments could expand the research utility of oxyphenisatin-based compounds while addressing historical safety concerns associated with the parent molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume